2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a structurally complex molecule featuring a 4-methylphenoxy group linked to an acetamide core, which is further substituted with a sulfonylethyl group bearing a 4-(pyridin-2-yl)piperazine moiety.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-17-5-7-18(8-6-17)28-16-20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-4-2-3-9-21-19/h2-9H,10-16H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMMBDOCNLMGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with alpha1-adrenergic receptors. These receptors are among the most studied G protein-coupled receptors and play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets (possibly alpha1-adrenergic receptors) to induce a therapeutic effect.
Biochemical Pathways
Alpha1-adrenergic receptors, which could be potential targets of this compound, are involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Biological Activity
The compound 2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a piperazine moiety, which is often associated with various biological activities, including anticonvulsant, antitumor, and anti-inflammatory effects. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticonvulsant Activity
Research has indicated that derivatives of piperazine, including those similar to our compound, exhibit significant anticonvulsant properties. A study focused on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated protective effects in animal models against seizures induced by maximal electroshock (MES) tests. The most active compounds showed protection at doses of 100 mg/kg and 300 mg/kg, suggesting that modifications to the piperazine structure can enhance anticonvulsant efficacy .
Antitumor Activity
The potential antitumor effects of compounds containing piperazine rings have been documented. For instance, a related study evaluated the cytotoxicity of various piperazine derivatives against cancer cell lines. The results indicated that certain configurations led to significant growth inhibition in tumor cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin. This suggests that our compound may also possess similar antitumor properties due to its structural components .
Anti-inflammatory Effects
Piperazine-based compounds have shown promise in modulating inflammatory pathways. Studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The sulfonamide group present in our compound may contribute to this activity by interacting with inflammatory mediators .
The biological activities of 2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide can be attributed to several mechanisms:
- Receptor Interaction : The piperazine moiety may engage with neurotransmitter receptors, influencing neuronal excitability and seizure thresholds.
- Cell Cycle Disruption : In cancer cells, the compound may interfere with cell cycle progression, leading to apoptosis.
- Cytokine Modulation : The sulfonamide group can modulate inflammatory responses by altering cytokine production.
Study on Anticonvulsant Activity
A comprehensive study synthesized several N-substituted piperazine derivatives and evaluated their anticonvulsant properties through MES tests. The findings revealed that modifications to the piperazine structure significantly affected the anticonvulsant activity, with some compounds showing enhanced protective effects compared to traditional medications .
Study on Antitumor Activity
In another investigation, a series of piperazine-containing compounds were tested against different cancer cell lines. Results indicated that specific substitutions on the piperazine ring led to enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could be leveraged for drug development .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Significant protection in MES tests | |
| Antitumor | Growth inhibition in cancer cell lines | |
| Anti-inflammatory | Modulation of cytokine production |
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Structure | Activity Level | Notes |
|---|---|---|
| N-(pyridin-2-yl)piperazin moiety | High | Enhanced anticonvulsant activity |
| Sulfonamide group | Moderate | Contributes to anti-inflammatory effects |
| 4-Methylphenoxy group | Variable | Influences lipophilicity and distribution |
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that compounds similar to 2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide exhibit antidepressant properties. For example, the piperazine derivatives have been shown to modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related piperazine compound significantly reduced depressive-like behaviors in animal models by enhancing serotonergic transmission .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. The presence of the pyridine and piperazine rings is thought to enhance interactions with specific receptors involved in cancer cell proliferation.
Case Study : In vitro studies revealed that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis .
Table of Comparative Studies
Comparison with Similar Compounds
Key Structural Attributes :
- Sulfonylethyl Bridge : Introduces polarity and hydrogen-bonding capacity, which may influence solubility and target binding.
- 4-(Pyridin-2-yl)piperazine : A heteroaromatic system capable of π-π stacking and hydrogen bonding, often associated with receptor affinity (e.g., serotonin or dopamine receptors) .
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and related analogs:
Pharmacological and Physicochemical Insights
Lipophilicity and Solubility :
- The 4-methylphenoxy group in the target compound increases lipophilicity compared to fluorophenyl (logP ~2.5 vs. ~2.0) but may reduce aqueous solubility. Sulfonamide and pyridine groups counterbalance this via polar interactions .
Receptor Binding :
- Piperazine-pyridine systems are prevalent in adenosine A2A receptor ligands () and kinase inhibitors (). The pyridine nitrogen may coordinate with metal ions in enzyme active sites .
- SAR Trends : Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance metabolic stability but may reduce affinity for hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
